(-)-Cytisine

(-)-Cytisine

Catalog No.: B100878
CAS RN: 15191-27-2
MF: C11H14N2O
MW: 190.24 g/mol
InChIKey: ANJTVLIZGCUXLD-UHFFFAOYSA-N
IUPAC Name: 7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one


* For research use only. Not for human or veterinary use.
CAS RN

15191-27-2

Product Name

(-)-Cytisine

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2

InChI Key

ANJTVLIZGCUXLD-UHFFFAOYSA-N

SMILES

C1C2CNCC1C3=CC=CC(=O)N3C2

Canonical SMILES

C1C2CNCC1C3=CC=CC(=O)N3C2

Colorform

Orthorhombic prisms from acetone
Solid

Melting Point

152-153 °C (sublimes)

Other CAS RN

15191-27-2
485-35-8

Pictograms

Acute Toxic; Irritant

Solubility

Soluble in 13 parts acetone, 1.3 parts methanol, 3.5 parts alcohol, 30 parts benzene, 10 parts ethyl acetone, 2.0 parts chloroform;  practically insoluble in petroleum ether
Soluble in 1.3 parts water
In water, 4.39X10+5 mg/L at 16 °C
>28.5 [ug/mL]

Synonyms

3-hydroxy-11-norcytisine
citizine
cystisin
cytisine
cytisine dihydrochloride, trihydrate
cytisine hydrochloride
cytisine hydrochloride, hydrate
cytisine tetrahydrochloride, trihydrate
cytiton
Tabex
Tsitizin

Vapor Pressure

7.61X10-6 mm Hg at 25 °C (est)

Origin of Product

United States

LSM-22634 is an alkaloid.

N/A